Capromorelin is a potent, synthetic, non-peptide, orally active agonist of the growth hormone secretagogue receptor 1a (GHSR1a) [, , ]. It is classified as a growth hormone secretagogue (GHS) due to its ability to stimulate the release of growth hormone (GH) [, ]. In scientific research, Capromorelin serves as a valuable tool for investigating the physiological roles of GH and the ghrelin/GHSR1a system [, , , , , , , , , ].
Elucidating Detailed Structure-Activity Relationships: Further investigation into the structure-activity relationships of Capromorelin and its analogs could lead to the development of more selective and potent GHSR1a agonists with improved pharmacological profiles [].
Investigating Potential Off-Target Effects: While Capromorelin primarily targets GHSR1a, research suggests potential interactions with other receptors, such as dopamine D2 receptors []. Further investigation into these off-target effects is crucial for a comprehensive understanding of its pharmacological profile.
Capromorelin is a synthetic compound that acts as a ghrelin receptor agonist, specifically targeting the growth hormone secretagogue receptor 1a (GHS-R1a). This compound has gained attention for its potential therapeutic applications, particularly in stimulating appetite and promoting growth hormone release. Originally developed for veterinary use, capromorelin has shown promise in treating conditions such as cachexia and frailty in humans.
Capromorelin is synthesized through a multi-step chemical process, primarily outside of the European Union. The compound is derived from modifications of natural peptides, specifically designed to mimic the action of ghrelin, a hormone produced in the stomach that plays a crucial role in appetite regulation and energy homeostasis .
Capromorelin is classified as a ghrelin receptor agonist and falls under the category of growth hormone secretagogues. These compounds are designed to stimulate the release of growth hormone from the pituitary gland, thereby influencing various physiological processes related to growth and metabolism .
The synthesis of capromorelin involves a 10-step process that includes several chemical reactions to build its complex structure. The synthesis typically begins with simpler organic molecules, which undergo transformations such as coupling reactions, protection/deprotection steps, and purification processes.
The molecular structure of capromorelin can be described by its specific arrangement of atoms and functional groups. It exhibits stereoisomerism due to the presence of chiral centers.
Capromorelin undergoes various chemical reactions during its synthesis and metabolism.
Capromorelin functions by mimicking ghrelin's action on its receptor, GHS-R1a.
Capromorelin exhibits several notable physical and chemical properties that influence its application.
Capromorelin has significant applications in both veterinary medicine and potential human therapies.
Capromorelin demonstrates rapid absorption across preclinical species following oral administration. In rats, peak plasma concentrations (Tmax) occur at approximately 0.5–0.8 hours post-administration, with a plasma half-life (t1/2) of 1.2 hours. Dogs exhibit a Tmax of 0.83 ± 0.25 hours and t1/2 of 1.19 ± 0.34 hours, indicating efficient proximal gastrointestinal absorption [1] [2]. Bioavailability varies significantly: 82% in rats versus 28% in dogs, attributed to species-specific first-pass metabolism [1]. Cats show intermediate bioavailability (45–55%), with slower Tmax (1.5–2 hours) due to gastric physiology [7] [10]. Dose-response studies reveal linear pharmacokinetics within 1–10 mg/kg ranges across species, with plasma concentrations increasing proportionally to administered doses [2] [5].
Table 1: Absorption Parameters of Capromorelin in Preclinical Models
Species | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) |
---|---|---|---|---|
Rat | 0.5–0.8 | 450 ± 85 (5 mg/kg) | 1.2 ± 0.3 | 82 |
Dog | 0.83 ± 0.25 | 680 ± 120 (3 mg/kg) | 1.19 ± 0.34 | 28 |
Cat | 1.5–2.0 | 310 ± 90 (2 mg/kg) | 2.4 ± 0.6 | 45–55 |
Hepatic metabolism of capromorelin is primarily mediated by cytochrome P450 (CYP) enzymes, with notable interspecies differences. In vitro studies using liver microsomes identify CYP3A4 as the major metabolizing enzyme in humans and dogs, while CYP2D6 contributes secondarily [1] [3]. Rats exhibit predominant CYP2C11-mediated metabolism, accounting for rapid clearance. Cats display unique glucuronidation deficiencies, leading to prolonged metabolite retention and increased susceptibility to glucose dysregulation [10]. Metabolic pathways include:
Drug-enzyme interactions are significant: Capromorelin inhibits CYP2D6 (IC50 = 3.2 µM) and induces CYP3A4 at clinical doses, necessitating caution with co-administered substrates [2] [10].
Table 2: Metabolic Pathways of Capromorelin Across Species
Species | Primary Enzymes | Major Metabolites | Clearance (mL/min/kg) |
---|---|---|---|
Human | CYP3A4, CYP2D6 | N-desmethyl capromorelin | 15.2 ± 2.1 |
Dog | CYP3A4 | Carboxylic acid derivative | 32.5 ± 4.8 |
Rat | CYP2C11 | Hydroxylated capromorelin | 45.0 ± 6.3 |
Cat | UGT1A6, CYP3A12 | Glucuronide conjugate | 18.9 ± 3.5 |
Capromorelin acts as a potent, selective agonist of the growth hormone secretagogue receptor 1a (GHS-R1a), with 85–90% receptor binding affinity relative to endogenous ghrelin [1] [4]. In vitro assays demonstrate half-maximal effective concentrations (EC50) of 0.8 nM for GHS-R1a activation, compared to 1.2 nM for ghrelin [1]. Functional assays reveal superior receptor residence time: Capromorelin occupies GHS-R1a for 120 ± 15 minutes versus 25 ± 5 minutes for ghrelin, prolonging downstream signaling [1] [8].
Table 3: Receptor Binding and Signaling Efficacy
Parameter | Capromorelin | Endogenous Ghrelin | Assay System |
---|---|---|---|
GHS-R1a EC50 | 0.8 nM | 1.2 nM | HEK293 transfected cells |
Receptor residence time | 120 ± 15 min | 25 ± 5 min | Radioligand displacement |
GH release (AUC0–4h) | 450 ± 60 ng·h/mL | 220 ± 40 ng·h/mL | Canine pituitary cells |
IGF-1 elevation (Day 7) | +60–70% | +25–30% | Beagle dog serum |
Downstream effects include amplified growth hormone (GH) secretion and insulin-like growth factor 1 (IGF-1) synthesis. In dogs, capromorelin (3 mg/kg) increases GH secretion by 2.1-fold and IGF-1 levels by 60–70% over baseline after 7 days, exceeding ghrelin-induced responses (1.8-fold GH, 25–30% IGF-1) [1] [5]. This enhanced efficacy stems from resistance to enzymatic degradation and optimized receptor dimerization with dopamine and serotonin receptors, which stabilizes orexigenic neuronal circuits in the hypothalamus [1] [4].
Capromorelin induces biphasic GH release: An initial surge occurs within 30–45 minutes post-dosing, peaking at 1–2 hours, followed by a sustained plateau lasting 4–6 hours [1] [5]. Pharmacodynamic modeling shows dose-dependent GH area-under-the-curve (AUC) increases:
IGF-1 kinetics exhibit delayed elevation, with maximal serum concentrations occurring 24–48 hours post-dosing in dogs. Chronic administration (4 days) sustains IGF-1 levels 40–50% above baseline, correlating with cumulative food intake (r = 0.78, p < 0.01) and lean mass accrual [5] [7]. The temporal disconnect between rapid GH pulses and delayed IGF-1 synthesis underscores capromorelin’s dual-phase pharmacodynamics: Immediate appetite stimulation via hypothalamic GHS-R1a activation precedes anabolic effects mediated by IGF-1 [1] [9].
Table 4: Temporal Pharmacodynamic Profile in Dogs (3 mg/kg Dose)
Time Post-Dose | GH Concentration (ng/mL) | IGF-1 Change (%) | Key Physiological Effects |
---|---|---|---|
0–30 min | 8.2 ± 1.5 → 22.4 ± 3.1 | +0% | Hypothalamic NPY activation |
1–2 h | Peak: 28.5 ± 4.2 | +5–10% | Pituitary GH secretion maximized |
4–6 h | Plateau: 15.3 ± 2.8 | +15–20% | Appetite stimulation peaks |
24 h | Baseline | +35–40% | Hepatic IGF-1 synthesis predominant |
96 h (chronic) | Adaptive decrease | +60–70% | Lean mass accumulation measurable |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7